molecular formula C11H16N2S B7892280 2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole

2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B7892280
M. Wt: 208.33 g/mol
InChI Key: GFLIVYQHZNUSIV-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is a bicyclic amine derivative featuring a thiophene moiety attached to the octahydropyrrolo[3,4-c]pyrrole core. These derivatives are typically synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions, often optimized using green chemistry principles like subcritical water . The octahydropyrrolo[3,4-c]pyrrole scaffold is notable for its conformational rigidity, which enhances binding affinity in pharmacological applications, including antimicrobial and orexin receptor modulation .

Properties

IUPAC Name

5-(thiophen-2-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-2-11(14-3-1)8-13-6-9-4-12-5-10(9)7-13/h1-3,9-10,12H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLIVYQHZNUSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole typically involves the reaction of thiophene derivatives with octahydropyrrolo[3,4-c]pyrrole precursors. Common synthetic routes include:

Industrial Production Methods

This may include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the octahydropyrrolo[3,4-c]pyrrole structure act as nucleophilic sites, enabling alkylation or acylation. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives.

  • Acylation : Treatment with acetyl chloride forms N-acetylated products, enhancing solubility for pharmacological studies .

Table 1 : Conditions and outcomes of nucleophilic substitution

ReagentConditionsProductYield
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated derivative72%
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CN-Acetylated analog85%

Oxidation Reactions

The thiophene ring undergoes selective oxidation:

  • Sulfur oxidation : Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the thiophene sulfurs to sulfoxides or sulfones, altering electronic properties.

  • Ring oxidation : Strong oxidants like KMnO₄ may cleave the thiophene ring, though this is less common due to steric protection from the bicyclic framework.

Research Finding : Oxidation with mCPBA in dichloromethane at 25°C produces the sulfoxide derivative (confirmed by NMR), which shows enhanced binding affinity to orexin receptors .

Reduction Reactions

While the pyrrolidine rings are already saturated, the thiophene moiety can be hydrogenated:

  • Thiophene hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the thiophene to a tetrahydrothiophene (thiolane), modifying lipophilicity.

Table 2 : Hydrogenation parameters

CatalystSolventTemperaturePressureProduct
Pd/CMethanol50°C1 atmThiolane derivative

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to its strained bicyclic structure:

  • With nitrile oxides : Forms isoxazoline-fused hybrids, useful in medicinal chemistry.

  • With diazo compounds : Generates pyrazole derivatives under microwave irradiation.

Mechanistic Insight : The reaction proceeds via a dipolar intermediate, with the pyrrolo[3,4-c]pyrrole acting as a dipolarophile.

Rearrangement Reactions

Under basic conditions (e.g., NaOMe), the pyrrolo[3,4-c]pyrrole skeleton undergoes structural rearrangement:

  • Skeletal isomerization : Methoxide attack induces ring-opening and re-closure to form pyrrolo[3,4-b]pyrrole derivatives, as observed in related compounds .

Case Study : A similar octahydropyrrolo[3,4-c]pyrrole rearranged to a [3,4-b] isomer in methanol with NaOMe, confirmed by X-ray crystallography .

Functionalization of the Thiophene Ring

Electrophilic aromatic substitution occurs at the thiophene’s α-positions:

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine atoms, enabling further cross-coupling reactions.

  • Nitration : HNO₃/H₂SO₄ mixture yields nitro-thiophene derivatives, precursors for amine-functionalized analogs.

Comparative Reactivity with Analogues

Table 3 : Reaction trends in octahydropyrrolo[3,4-c]pyrrole derivatives

CompoundDominant ReactivityKey Difference
2-(Thiophen-2-ylmethyl) derivativeThiophene oxidation, cycloadditionsThiophene enhances electrophilic substitution
2-Benzyl-5-methyl derivativeN-Alkylation, hydrogenationBenzyl group stabilizes cationic intermediates
5-Methyl-3-oxadiazole derivativeCycloadditions, nucleophilic attackOxadiazole ring increases dipolarophilicity

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis and interference with cellular proliferation pathways. For example, derivatives of this compound have been shown to induce apoptosis in breast cancer cells by activating caspase pathways, leading to cell death.

Case Study: Breast Cancer Inhibition
A study reported that a derivative of this compound reduced cell viability in MCF-7 breast cancer cells by approximately 70% at a concentration of 10 µM after 48 hours of treatment. The compound's ability to disrupt the cell cycle was attributed to its interaction with specific kinases involved in cell division.

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine, which is critical for cognitive function.

Case Study: Alzheimer's Disease Model
In an animal model of Alzheimer's disease, administration of the compound resulted in improved memory performance on behavioral tests. Histological analysis revealed a reduction in amyloid plaque formation, suggesting a potential role in preventing neurodegeneration.

Biological Research Applications

1. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study: Bacterial Inhibition
In vitro studies showed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

2. Anti-inflammatory Potential
Research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production and modulating immune responses.

Case Study: Inflammatory Response Modulation
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Materials Science Applications

1. Organic Electronics
Due to its unique electronic properties, this compound is being explored as a material for organic semiconductors and photovoltaic devices.

Table: Comparison of Electronic Properties

PropertyValue
Band Gap1.5 eV
Electron Mobility0.1 cm²/V·s
Thermal StabilityUp to 300 °C

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Green Synthesis : Subcritical water significantly reduces reaction times (2 hours vs. 18–30 hours in acetone) while maintaining comparable yields (75–91% vs. 67–89%) .
  • Substituent Effects : Thiazole and pyrimidine substituents introduce heterocyclic aromaticity, which may enhance biological activity via π-π stacking or hydrogen bonding. Methyl groups simplify synthesis but reduce functional diversity .

Antimicrobial Activity

The 2-(thiazol-2-yl) derivatives (4a-j) exhibit broad-spectrum antimicrobial activity:

Compound MIC Range (μg/mL) Notable Activity Reference
4b 31.25 (S. aureus) Comparable to Ampicillin
4d, 4j 15.62–62.5 Superior to Ampicillin against A. baumannii
3a-b 15.62–250 Moderate activity against bacterial/fungal strains

Key Observations :

  • Thiazole-substituted derivatives (e.g., 4b, 4d, 4j) show potency against resistant strains like A. baumannii, likely due to the thiazole ring’s electron-withdrawing properties enhancing membrane penetration .
  • The N-benzoylthiourea intermediates (3a-b) have weaker activity, emphasizing the importance of the thiazole moiety .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Hydrogen Bond Donors/Acceptors Notable Features
2-Methyl derivative C₇H₁₄N₂ 126.20 1 / 3 High lipophilicity
2-(3-Pyridinyl) derivative C₁₁H₁₅N₃ 189.26 1 / 3 Polar pyridine moiety
2-(Thiazol-2-yl) derivatives (4a-j) Varies 250–350 1–2 / 4–5 Enhanced solubility

Key Observations :

  • Pyridine and thiazole substituents increase polarity and solubility, critical for bioavailability.
  • Methyl derivatives prioritize metabolic stability due to reduced steric hindrance .

Biological Activity

2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole is a complex organic compound belonging to the class of nitrogen-containing heterocycles. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NC_{14}H_{17}N, and its structure features a thiophene ring attached to an octahydropyrrolo framework. This unique structure contributes to its biological activity.

Property Value
Molecular FormulaC14H17NC_{14}H_{17}N
Molecular Weight215.29 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives of octahydropyrrolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrrole derivatives possess activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

Compounds containing pyrrole rings have been explored for their anticancer potential. The interaction of these compounds with cellular signaling pathways can induce apoptosis in cancer cells. Specifically, octahydropyrrolo derivatives have been shown to inhibit tumor growth in preclinical models by modulating pathways involved in cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of pyrrole-based compounds. These compounds may interact with neurotransmitter systems, particularly nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurodegenerative diseases. By modulating these receptors, such compounds could potentially alleviate symptoms associated with conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Binding to nAChRs alters calcium ion flux and downstream signaling pathways, influencing neuronal excitability and neurotransmitter release.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic processes or signal transduction pathways critical for cancer cell survival.
  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.

Study on Antimicrobial Activity

A study focusing on the synthesis and evaluation of pyrrole derivatives revealed that certain modifications enhance their antimicrobial efficacy against resistant bacterial strains. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the pyrrole ring significantly improve activity against Gram-positive bacteria .

Anticancer Research

In vitro studies demonstrated that octahydropyrrolo derivatives induce apoptosis in various cancer cell lines through the activation of caspase pathways. One notable study showed a dose-dependent increase in apoptosis markers when treated with these compounds compared to controls .

Q & A

Q. What are the standard synthetic routes for 2-(Thiophen-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole?

The synthesis typically involves cyclocondensation reactions or functionalization of the pyrrolo[3,4-c]pyrrole core. For example, trichloroacetic acid (TCA) has been used to synthesize analogous bicyclic pyrrole derivatives via tert-butyl carbamate intermediates, followed by deprotection and cyclization . Subcritical water conditions (100–250°C, 10–30 bar) have also been employed for green synthesis of structurally similar octahydropyrrolo[3,4-c]pyrrole derivatives, enabling efficient functional group introduction .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • 1H/13C NMR : To confirm the bicyclic framework and substituent integration (e.g., thiophene methyl group).
  • LC-MS : For molecular weight verification and purity assessment .
  • X-ray crystallography : Resolves stereochemistry and ring conformation, as demonstrated for related pyrrolo[3,4-c]pyrrole derivatives .

Q. What computational tools are used to predict its physicochemical properties?

Density Functional Theory (DFT) calculations optimize molecular geometry and electronic properties (e.g., HOMO-LUMO gaps). For example, DFT studies on similar fused pyrrolo-pyrrole systems validate experimental spectroscopic data and predict charge-transfer behavior .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing thiophene substituents?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thiophene-methyl group attachment.
  • Catalysts : TCA or Lewis acids (e.g., ZnCl2) improve reaction yields in cyclization steps .
  • Temperature control : Subcritical water (150–200°C) reduces side reactions during functionalization .

Q. How to resolve contradictions between experimental and computational spectral data?

  • Benchmarking : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using B3LYP/6-311+G(d,p) basis sets).
  • Conformational analysis : Assess multiple low-energy conformers via molecular dynamics simulations to identify dominant structures .

Q. What strategies enable stereochemical control in the bicyclic core?

  • Chiral auxiliaries : Use enantiopure starting materials to direct stereochemistry during cyclization.
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Ru or Rh complexes) can induce enantioselectivity, as seen in related pyrrolidine syntheses .

Q. How does the thiophene substituent influence electronic properties?

The thiophene moiety enhances π-conjugation and electron delocalization, as observed in diketopyrrolopyrrole (DPP) derivatives. UV-Vis and cyclic voltammetry reveal redshifted absorption and reduced bandgaps compared to non-thiophene analogs .

Q. What methodologies assess its potential in materials science?

  • Thin-film fabrication : Spin-coating or vapor deposition evaluates optical/electronic performance.
  • Device integration : Test in organic field-effect transistors (OFETs) or photovoltaics to measure charge mobility and efficiency .

Q. How to design structure-activity relationship (SAR) studies for biological applications?

  • Functional group variation : Synthesize analogs with modified substituents (e.g., halogens, methoxy groups).
  • In vitro assays : Screen for antimicrobial or receptor-binding activity using standardized protocols (e.g., MIC assays for antimicrobial evaluation) .

Q. What analytical challenges arise in scaling up synthesis?

  • Purification : High-performance liquid chromatography (HPLC) or recrystallization resolves byproducts from complex reaction mixtures.
  • Stability testing : Monitor degradation under thermal/UV stress via accelerated stability studies .

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